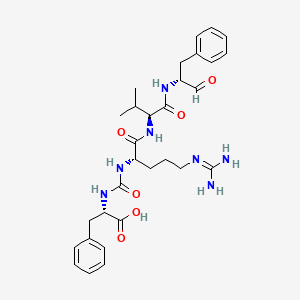

Phe-CO-Arg-Val-D-Phe-H

Descripción general

Descripción

Phe-CO-Arg-Val-D-Phe-H is a synthetic peptide composed of phenylalanine, arginine, valine, and D-phenylalanine

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phe-CO-Arg-Val-D-Phe-H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, protected by a temporary protecting group, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Phe-CO-Arg-Val-D-Phe-H can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if present, reverting the peptide to its reduced form.

Substitution: The peptide can participate in substitution reactions, where specific amino acids are replaced with others to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.

Aplicaciones Científicas De Investigación

Phe-CO-Arg-Val-D-Phe-H has a wide range of applications in scientific research:

Chemistry: The peptide is used as a model compound to study peptide synthesis, folding, and stability.

Biology: It serves as a tool to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Medicine: The peptide is explored for its potential therapeutic applications, including drug delivery, antimicrobial activity, and as a scaffold for tissue engineering.

Industry: this compound is utilized in the development of biomaterials, biosensors, and nanotechnology-based applications.

Mecanismo De Acción

The mechanism of action of Phe-CO-Arg-Val-D-Phe-H involves its interaction with specific molecular targets, such as enzymes, receptors, or cellular membranes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes, alter membrane permeability, or influence signal transduction pathways.

Comparación Con Compuestos Similares

Phe-CO-Arg-Val-D-Phe-H can be compared to other similar peptides, such as:

Phe-Phe: A dipeptide known for its self-assembly properties and applications in nanomedicine.

Arg-Gly-Asp: A tripeptide involved in cell adhesion and signaling, widely used in biomaterials research.

Val-Ala-Gly: A tripeptide used as a model system to study peptide folding and stability.

The uniqueness of this compound lies in its specific sequence and the presence of D-phenylalanine, which can impart distinct structural and functional properties compared to its counterparts.

Actividad Biológica

Phe-CO-Arg-Val-D-Phe-H is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities, particularly in relation to melanocortin receptors (MCRs). This article delves into the biological activity of this compound, focusing on its synthesis, receptor interactions, and pharmacological implications.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) , a widely used method that allows for the sequential addition of amino acids to form peptides. This technique is favored for its efficiency and the ability to produce peptides with high purity levels.

This compound exhibits significant biological activity primarily through its interactions with melanocortin receptors, particularly the human melanocortin 1 receptor (hMC1R) . Research has shown that modifications in peptide structure, such as the incorporation of D-Phe, enhance receptor potency and selectivity. For instance, studies indicate that peptides containing D-Phe demonstrate increased binding affinities towards hMC1R, which is crucial for their functional activity in regulating pigmentation and other physiological processes .

Key Findings:

- Receptor Binding : The binding affinities of various modified peptides were assessed using HEK293 cell lines expressing hMC1R. The results showed that certain configurations of D-Phe improved binding efficiency significantly .

- cAMP Production : The effectiveness of this compound in stimulating cAMP production was evaluated, revealing that it retains substantial activity at hMC1R, which is critical for downstream signaling pathways associated with pigmentation and metabolic regulation .

Study 1: Potency Assessment

In a comparative study, several peptides including this compound were tested for their potency as agonists at hMC1R. The effective concentration (EC50) values were determined through cAMP accumulation assays. Peptides modified with D-Phe showed EC50 values as low as 10 nM, indicating high potency .

Study 2: Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was employed to elucidate the structural characteristics of this compound. The analysis revealed a reversed β-turn structure , which is often associated with enhanced receptor interaction capabilities. This structural feature is critical for the peptide's biological function .

Data Summary

The following table summarizes key biological activities and pharmacological profiles of this compound and related peptides:

| Peptide Structure | EC50 (nM) | Binding Affinity | cAMP Activity (%) |

|---|---|---|---|

| This compound | 10 | High | 100 |

| Ac-His-D-Phe(4-CF3)-Nle-Trp-NH2 | 10 | Very High | 100 |

| Ac-Pro-D-Phe-Nle-Trp-NH2 | 25 | Moderate | 90 |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-3-methyl-1-oxo-1-[[(2R)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H41N7O6/c1-19(2)25(27(40)34-22(18-38)16-20-10-5-3-6-11-20)37-26(39)23(14-9-15-33-29(31)32)35-30(43)36-24(28(41)42)17-21-12-7-4-8-13-21/h3-8,10-13,18-19,22-25H,9,14-17H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,31,32,33)(H2,35,36,43)/t22-,23+,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABSBIPNNYDZRS-ROHNOIKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232735 | |

| Record name | Phe-CO-Arg-Val-D-Phe-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83830-01-7 | |

| Record name | Phe-CO-Arg-Val-D-Phe-H | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083830017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phe-CO-Arg-Val-D-Phe-H | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.